

A Structural Showdown: Unveiling the Diverse Architectures of Enoyl-CoA Hydratases

Author: BenchChem Technical Support Team. **Date:** December 2025

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For researchers, scientists, and drug development professionals, understanding the nuances of enzyme structure and function is paramount. This guide provides an in-depth structural and functional comparison of the major classes of enoyl-CoA hydratases (ECHs), enzymes pivotal to fatty acid and cholesterol metabolism. By presenting objective comparisons and supporting experimental data, this document aims to be an essential resource for those targeting these enzymes in drug discovery and metabolic research.

Enoyl-CoA hydratases are a ubiquitous class of enzymes that catalyze the stereospecific hydration of a carbon-carbon double bond in enoyl-CoA thioesters, a crucial step in the β -oxidation of fatty acids.^[1] Beyond this central role, their functional diversity extends to amino acid metabolism and the degradation of complex lipids. Based on structural and sequential dissimilarities, these enzymes are broadly categorized into three major classes: the Crotonase Superfamily, the MaoC-like hydratases, and the SCP-2-like domains found within multifunctional enzymes. This guide will dissect the structural features, kinetic properties, and metabolic roles of each class, providing a comprehensive overview for targeted research.

Structural and Functional Comparison of Enoyl-CoA Hydratase Classes

Feature	Crotonase Superfamily (ECH)	MaoC-like Hydratases	SCP-2-like Hydratase Domains
Representative Structure	Rat mitochondrial enoyl-CoA hydratase	Mycobacterium tuberculosis ChsH1-ChsH2	Human peroxisomal multifunctional enzyme type 2 (MFE-2)
Core Structural Fold	Right-handed spiral fold composed of repeating β - β - α units. [2]	"Hot-dog" fold, characterized by a long central α -helix wrapped by a β -sheet. [3]	α/β -fold consisting of five β -strands and five α -helices, forming a hydrophobic tunnel.[4]
Oligomeric State	Typically hexamers (dimer of trimers) or trimers.[2][5]	Homodimers or, in some cases, unique heterotetramers ($\alpha 2 \beta 2$).[3]	Part of a larger multifunctional enzyme, often dimeric.[6]
Active Site Catalytic Residues	Two conserved glutamate residues that act as a general acid-base pair to activate a water molecule.[7]	A catalytic dyad of aspartate and histidine is often involved in water activation.[3]	The hydratase activity is part of a larger catalytic domain with varied active site architectures.
Substrate Specificity	Primarily acts on short- to long-chain fatty enoyl-CoAs (C4 to C16).[8]	Accommodates bulkier substrates, including steroid and bile acid intermediates, due to a more open active site.[3]	Processes very-long-chain and α -methyl-branched fatty acids. [9]
Metabolic Pathway	Mitochondrial and peroxisomal fatty acid β -oxidation.[10]	Cholesterol degradation and polyhydroxyalkanoate (PHA) biosynthesis.[3]	Peroxisomal β -oxidation of complex fatty acids and bile acid synthesis.[6]

Quantitative Performance: A Look at the Kinetics

The catalytic efficiency of enoyl-CoA hydratases varies significantly between classes and even among isoforms within the same class, reflecting their specialized metabolic roles. The following table summarizes key kinetic parameters for representative enzymes. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Enzyme	Class	Organism	Substrate	K _m (μM)	V _{max} (U/mg)	Reference
Hydratase I	Crotonase	Mycobacterium smegmatis	Crotonyl-CoA (C4)	82	2488	[11]
Decenoyl-CoA (C10)	91	-	[11]			
Hexadecenoyl-CoA (C16)	105	154	[11]			
Hydratase II	Crotonase	Mycobacterium smegmatis	Crotonyl-CoA (C4)	-	-	[11]
Decenoyl-CoA (C10)	-	-	[11]			
ChsH1-ChsH2	MaoC-like	Mycobacterium tuberculosis	3-oxo-4,17-pregnadiene-20-carboxyl-CoA	-	-	[3]
MaoC	MaoC-like	Phytophthora capsici	Crotonyl-CoA	-	58.1	[2]

Note: A direct comparison of V_{max} values between different studies can be misleading due to variations in assay conditions and enzyme purity.

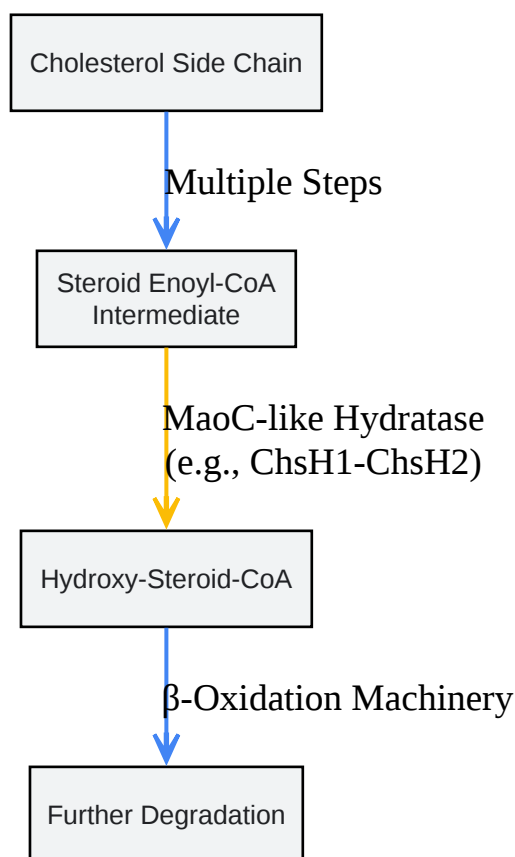
Metabolic Pathways: Where They Fit In

The different classes of enoyl-CoA hydratases are integral components of distinct metabolic pathways. The following diagrams illustrate their respective roles.



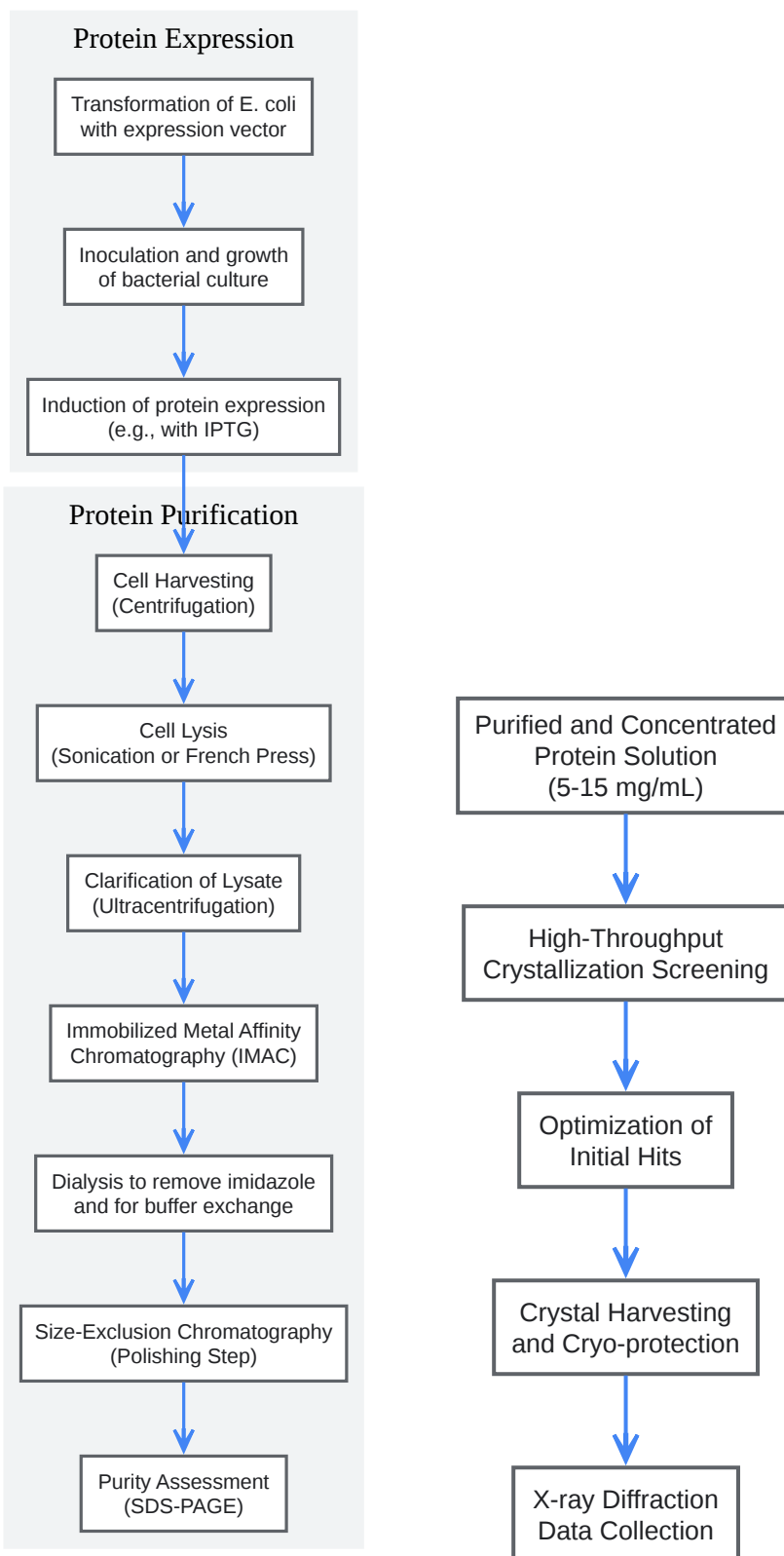
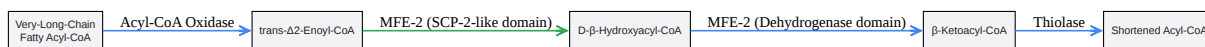
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Figure 1. Role of Crotonase in Mitochondrial Fatty Acid β -Oxidation.



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Figure 2. Involvement of MaoC-like Hydratase in Cholesterol Degradation.



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- To cite this document: BenchChem. [A Structural Showdown: Unveiling the Diverse Architectures of Enoyl-CoA Hydratases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1247575#structural-comparison-of-different-classes-of-enoyl-coa-hydratases]

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